molecular formula C25H39N3O4 B4620273 1-(1-benzyl-4-piperidinyl)-4-(2-methylcyclohexyl)piperazine oxalate

1-(1-benzyl-4-piperidinyl)-4-(2-methylcyclohexyl)piperazine oxalate

Cat. No.: B4620273
M. Wt: 445.6 g/mol
InChI Key: XHTAAEPEUHYUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyl-4-piperidinyl)-4-(2-methylcyclohexyl)piperazine oxalate, also known as MPBD or MeOPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1990s and has been the subject of scientific research due to its potential use in the treatment of various disorders.

Scientific Research Applications

Antipsychotic Research

  • Antipsychotic Potential : A compound similar to 1-(1-benzyl-4-piperidinyl)-4-(2-methylcyclohexyl)piperazine oxalate, identified as a potential atypical antipsychotic, was the starting point for pharmacological improvement. This led to the development of orally potent compounds in behavioral models predicting antipsychotic efficacy (Bolós et al., 1996).

Cancer Research

  • Potential in Oncology : An analogue of a compound structurally related to this compound, known as PB28, was identified as a promising candidate for therapeutic and diagnostic applications in oncology. Novel analogues were designed to reduce lipophilicity for better utility (Abate et al., 2011).

Antibacterial Research

  • Antibacterial Activity : The preparation and antibacterial activity of a series of compounds, including those structurally similar to the query compound, were explored. These compounds showed significant activity against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Metabolic Research

  • Oxidative Metabolism in Antidepressants : Research on a novel antidepressant structurally related to the query compound, Lu AA21004, highlighted the enzymes involved in its in vitro oxidative metabolism. This study provided insights into the metabolic pathways of similar compounds (Hvenegaard et al., 2012).

Anti-Tuberculosis Research

  • Role in Anti-TB Medications : Piperazine, a core element in the query compound, has been used as a vital building block in the development of anti-mycobacterial compounds, especially against Mycobacterium tuberculosis, including MDR and XDR strains (Girase et al., 2020).

HIV Research

  • HIV Entry Inhibition : A compound structurally related to the query compound, 873140, was identified as a potent noncompetitive allosteric antagonist of the CCR5 receptor with significant antiviral effects for HIV-1 (Watson et al., 2005).

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-4-(2-methylcyclohexyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37N3.C2H2O4/c1-20-7-5-6-10-23(20)26-17-15-25(16-18-26)22-11-13-24(14-12-22)19-21-8-3-2-4-9-21;3-1(4)2(5)6/h2-4,8-9,20,22-23H,5-7,10-19H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAAEPEUHYUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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